molecular formula C7H8N2O4 B1363091 Thymine-1-acetic acid CAS No. 20924-05-4

Thymine-1-acetic acid

Cat. No.: B1363091
CAS No.: 20924-05-4
M. Wt: 184.15 g/mol
InChI Key: TZDMCKHDYUDRMB-UHFFFAOYSA-N
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Description

Thymine-1-acetic acid is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is a heterocyclic compound with the molecular formula C7H8N2O4. This compound is known for its role in various biochemical and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It has been used in the formation of copper(ii) coordination complexes . The compound’s role in these complexes suggests that it may interact with metal ions or other ligands in biological systems.

Mode of Action

It is known to participate in the formation of copper(II) coordination complexes . In these complexes, Thymine-1-acetic acid acts as a ligand, binding to copper ions. This suggests that the compound may interact with its targets through coordination bonds, leading to changes in the targets’ chemical or physical properties.

Biochemical Pathways

Given its structural similarity to thymine, a key component of dna, it may potentially interact with biochemical pathways involving nucleic acids .

Result of Action

Its role in the formation of copper(II) coordination complexes suggests that it may influence the properties and behaviors of these complexes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemical species (e.g., metal ions) may affect its ability to form coordination complexes and interact with its targets .

Biochemical Analysis

Biochemical Properties

Thymine-1-acetic acid plays a significant role in biochemical reactions, particularly in the modification of nucleotide structures. It interacts with various enzymes and proteins, including DNA polymerases and repair enzymes, which recognize and process thymine derivatives. These interactions are crucial for maintaining DNA stability and integrity . This compound can also form complexes with metal ions, which may influence its biochemical behavior and interactions .

Cellular Effects

This compound affects various cellular processes, including DNA replication and repair. It can influence cell signaling pathways by modulating the activity of enzymes involved in nucleotide metabolism. Additionally, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins . These effects can alter cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and RNA, stabilizing their structures and influencing their interactions with other biomolecules . This compound may also inhibit or activate specific enzymes, leading to changes in gene expression and cellular responses. These binding interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce lasting changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance DNA repair and stability, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including nucleotide metabolism and DNA repair . It interacts with enzymes such as DNA polymerases and ligases, which are essential for DNA synthesis and repair. These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus and cytoplasm . Its activity and function can be affected by its localization, as different cellular compartments provide distinct environments for biochemical reactions. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on DNA and RNA metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thymine-1-acetic acid can be synthesized through several methods. One common approach involves the reaction of thymine with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, this compound is often produced using a microwave-assisted hydrothermal method. This method involves the use of high temperatures and pressures to accelerate the reaction, resulting in higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Thymine-1-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and iron catalysts.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Thymine-1-acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
  • 2,4-Dihydroxypyrimidine-5-carboxylic acid
  • 5-Methyluridine
  • 5-Formyluracil

Uniqueness

Thymine-1-acetic acid is unique due to its ability to form stable complexes with metal ions, which makes it highly effective in catalyzing oxidation and reduction reactions. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h2H,3H2,1H3,(H,10,11)(H,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDMCKHDYUDRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357488
Record name Thymine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20924-05-4
Record name Thymine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

This procedure is different from the literature synthesis, but is easier, gives higher yields, and leaves no unreacted thymine in the product. To a suspension of thymine (3, 40 g, 0.317 mol) and potassium carbonate (87.7 g, 0.634 mmol) in DMF (900 mL) was added methyl bromoacetate (30 mL, 0.317 mmol). The mixture was stirred vigorously overnight under nitrogen. The mixture was filtered and evaporated to dryness, in vacuo. The solid residue was treated with water (300 mL) and 4 N hydrochloric acid (12 mL), stirred for 15 minutes at 0° C., filtered, and washed with water (2×75 mL). The precipitate was treated with water (120 mL) and 2 N sodium hydroxide (60 mL), and was refluxed for 10 minutes. The mixture was cooled to 0° C., filtered, and title compound was precipitated by the addition of 4 N hydrochloric acid (70 mL). The yield after drying, in vacuo over sicapent was 37.1 g (64%). 1H-NMR: (90 MHz; DMSO-d6): 11.33 ppm (s, 1H, NH); 7.49 (d, J=0.92 Hz, 1H, ArH); 4.38 (s, 2H, CH2); 1.76 (d, J=0.92 Hz, T-CH).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
87.7 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of thymine (0.317 mole) and potassium carbonate (0.634 mole) in dimethylformamide (900 ml) is added methyl bromoacetate (0.634 mole) and the mixture is stirred vigorously overnight under nitrogen. The mixture is filtered, washed with ether and evaporated to dryness, in vacuoto afford a colorless solid. The solid residue is treated with water (300 ml) and 4N hydrochloric acid (12 ml), stirred for 20 minutes at 0° C., filtered and washed with water (2×100 ml). The precipitate is treated with water and 2N sodium hydroxide (60 ml), and is boiled for 10 minutes. The mixture is cooled at 0° C., filtered, and then pricipitated by the addition of 4N hydrochloric acid (70 ml) to give the title compound.
Quantity
0.317 mol
Type
reactant
Reaction Step One
Quantity
0.634 mol
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
0.634 mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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